An In-Depth Technical Guide to 2-Chloro-6-(difluoromethoxy)benzaldehyde for Advanced Research Applications
An In-Depth Technical Guide to 2-Chloro-6-(difluoromethoxy)benzaldehyde for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-6-(difluoromethoxy)benzaldehyde, a specialized aromatic aldehyde of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, logical synthetic pathways, chemical utility, and provide a validated experimental protocol for its application in synthetic workflows.
Core Molecular Attributes and Physicochemical Properties
2-Chloro-6-(difluoromethoxy)benzaldehyde is a substituted benzaldehyde featuring a unique combination of functional groups that make it a valuable building block. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, the ortho-chloro substituent provides a site for cross-coupling reactions, and the difluoromethoxy group acts as a crucial modulator of physicochemical properties.
The difluoromethoxy (-OCF₂H) group, in particular, has gained prominence in drug discovery. It is often employed as a bioisostere for hydroxyl, thiol, or methoxy groups.[1][2] Its inclusion can enhance metabolic stability by blocking common metabolic pathways like O-demethylation, and its ability to act as a lipophilic hydrogen bond donor offers unique opportunities for optimizing ligand-target interactions.[1][2][3]
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅ClF₂O₂ | [4] |
| Molecular Weight | 206.58 g/mol | |
| CAS Number | 1184404-08-7 | [4] |
| IUPAC Name | 2-chloro-6-(difluoromethoxy)benzaldehyde | N/A |
| Appearance | Colorless to light yellow solid | [4] |
| XLogP3-AA (Predicted) | 2.9 | |
| Recommended Storage | 2-8°C, stored under nitrogen | [4] |
Synthesis and Mechanistic Considerations
While a standardized, peer-reviewed synthesis for 2-Chloro-6-(difluoromethoxy)benzaldehyde is not widely published, a logical and robust synthetic route can be proposed based on established organofluorine chemistry. The most critical transformation is the introduction of the difluoromethoxy group, typically achieved through the O-difluoromethylation of a corresponding phenol.
A plausible retrosynthetic analysis suggests that 2-chloro-6-hydroxybenzaldehyde would be a key intermediate. The O-difluoromethylation of phenols can be accomplished using various difluorocarbene precursors.[5][6] Historically, chlorodifluoromethane (CHF₂Cl) was used, but due to its ozone-depleting properties, alternative reagents are now favored.[6] Modern methods may employ reagents like fluoroform (CHF₃) or other difluorocarbene sources under basic conditions.[6]
The proposed forward synthesis would involve:
-
O-Difluoromethylation: Reaction of 2-chloro-6-hydroxybenzaldehyde with a suitable difluorocarbene source (e.g., generated from fluoroform) in the presence of a base like potassium hydroxide to form the target molecule.
Caption: Proposed synthesis of the target compound via O-difluoromethylation.
This approach is favored due to the commercial availability of the phenolic precursor and the increasing reliability of modern difluoromethylation protocols.[6]
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Chloro-6-(difluoromethoxy)benzaldehyde lies in the orthogonal reactivity of its functional groups. This allows for selective, stepwise modifications, making it a powerful scaffold for building molecular complexity.
-
Aldehyde Group: This is the primary site for transformations such as reductive amination, Wittig reactions, aldol condensations, and oxidation to a carboxylic acid or reduction to an alcohol.
-
Aryl Chloride: The chloro substituent is sterically hindered, which can influence its reactivity. However, it remains a viable handle for transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds.
-
Difluoromethoxy Group: This group is generally robust and stable to many reaction conditions. Its primary role is to modulate the electronic and steric properties of the molecule and its derivatives, impacting everything from reaction kinetics to the biological activity of the final product.[1][2]
Caption: Synthetic utility map of the title compound.
Experimental Protocol: Representative Reductive Amination
To demonstrate the utility of 2-Chloro-6-(difluoromethoxy)benzaldehyde as a synthetic intermediate, this section provides a detailed, self-validating protocol for a one-pot reductive amination reaction, a cornerstone transformation in pharmaceutical chemistry.[7]
Objective: To synthesize an N-substituted benzylamine derivative via the reaction of 2-Chloro-6-(difluoromethoxy)benzaldehyde with a primary amine using sodium triacetoxyborohydride.
Rationale for Reagent Selection:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is chosen for its mildness and selectivity. It is particularly effective for reductive aminations because it reduces the intermediate iminium ion much faster than it reduces the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. It is also compatible with mildly acidic conditions often used to promote imine formation.[7]
Step-by-Step Methodology
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-6-(difluoromethoxy)benzaldehyde (1.0 eq).
-
Dissolve the aldehyde in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1 M.
-
Add the primary amine (1.0-1.2 eq). If the amine is supplied as a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine.
-
-
Reduction:
-
To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5 minutes. Caution: The reaction may gently effervesce.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical TLC system would be ethyl acetate/hexanes. The product amine should have a different Rf value than the starting aldehyde.
-
The reaction is considered complete upon full consumption of the limiting reagent (typically the aldehyde), which usually occurs within 2-12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine product.
-
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed.
-
Hazard Identification: Based on structurally similar compounds like 2-chloro-6-fluorobenzaldehyde, this compound should be treated as a potential irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always use standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C) and under an inert atmosphere like nitrogen to ensure long-term stability.[4]
Disclaimer: This guide is intended for informational purposes for qualified research professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
-
Štefane, B. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules. Available at: [Link]
-
Creative Biolabs. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available at: [Link]
-
PubChem. 2-Chloro-6-(difluoromethoxy)benzaldehyde. Available at: [Link]
-
ResearchGate. Reductive aminations of benzaldehyde. Available at: [Link]
-
ResearchGate. Synthesis of difluoromethyl ethers based on the reaction of oxygen. Available at: [Link]
-
Ni, C., et al. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
Prakash, G. K. S., et al. Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
ResearchGate. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]
-
Liu, S.-T., et al. One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. Tetrahedron. Available at: [Link]
-
EPA CompTox Chemicals Dashboard. 2-Chloro-6-fluorobenzaldehyde Properties. Available at: [Link]
-
SciSpace. Facile Synthesis of Secondary Amines through One-Pot Reductive Amination. Available at: [Link]
-
PubChem. 2-Chloro-6-fluorobenzaldehyde. Available at: [Link]
-
PubChemLite. 2-chloro-6-(trifluoromethyl)benzaldehyde. Available at: [Link]
-
CaltechAUTHORS. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-Chloro-6-(difluoromethoxy)benzaldehyde CAS#: 1184404-08-7 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
